N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate
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Description
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate is a useful research compound. Its molecular formula is C16H16N8O6S and its molecular weight is 448.41. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Potential
- Research has explored the synthesis of various derivatives related to the N-(5-methyl-1,3,4-thiadiazol-2-yl) compound. For example, the synthesis and fungicidal activity of 2-alkyl (alkythio)-5-pyrazolyl-1,3,4-oxadiazoles (thiadiazoles) have been studied for their potential use as fungicides, particularly against rice sheath blight, a major rice disease in China (H. Chen, Z. Li, Y. Han, 2000).
Heterocyclic Derivatives and Antimicrobial Activities
- New derivatives have been synthesized, such as the title compound 2-{[5-(diphenylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(pyrazin-2-yl)acetamide, characterized by various spectroscopic techniques. Such compounds have potential applications in pharmacology and antimicrobial activities (P. Nayak et al., 2013).
Computational and Pharmacological Evaluation
- Computational and pharmacological evaluations have been conducted on novel derivatives, including oxadiazole and pyrazoles, for their toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. These studies provide insights into the potential therapeutic applications of such compounds (M. Faheem, 2018).
Anticancer Potential
- Research has also been conducted on thiazole and thiadiazole derivatives for their potential anticancer properties. Synthesized compounds have been evaluated for cytotoxic activities against various cancer cell lines, indicating the potential use of these compounds in cancer therapy (Sedanur Ekrek et al., 2022).
Properties
IUPAC Name |
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[3-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]acetamide;oxalic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N8O2S.C2H2O4/c1-8-19-20-14(25-8)17-11(23)7-22-5-9(6-22)13-18-12(21-24-13)10-4-15-2-3-16-10;3-1(4)2(5)6/h2-4,9H,5-7H2,1H3,(H,17,20,23);(H,3,4)(H,5,6) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAXJMOJXSHCXTD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CN2CC(C2)C3=NC(=NO3)C4=NC=CN=C4.C(=O)(C(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N8O6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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